molecular formula C19H14N4O2S B293910 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293910
M. Wt: 362.4 g/mol
InChI Key: UKWLRYUNFABYLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Mechanism of Action

The exact mechanism of action of 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting certain enzymes or proteins. For instance, a study conducted by Al-Majedy et al. (2020) suggested that the compound inhibits the activity of bacterial DNA gyrase, which is essential for bacterial growth and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in various in vitro and in vivo models. Several studies have reported that the compound exhibits low toxicity and good bioavailability. For instance, a study conducted by Al-Majedy et al. (2020) reported that the compound exhibited low toxicity against human red blood cells and good bioavailability in rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential applications in various fields, including medicinal chemistry, material science, and agriculture. However, one of the main limitations of this compound is its complex synthesis method, which may limit its large-scale production.

Future Directions

Several future directions for the study of 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be identified. For instance, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies on the pharmacokinetics and pharmacodynamics of the compound are needed to determine its efficacy and safety in vivo. Finally, studies on the optimization of the synthesis method and the development of more efficient and cost-effective methods for large-scale production are needed.
Conclusion:
In conclusion, 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. However, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-naphthol with 2-chloroacetic acid to form 2-naphthyl glycidyl ether. The resulting compound is then reacted with 2-amino-5-methylthiophene-3-carboxylic acid hydrazide to form the target compound.

Scientific Research Applications

3-(2-Methylfuran-3-yl)-6-[(naphthalen-2-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities. For instance, a study conducted by Al-Majedy et al. (2020) reported that the compound exhibited significant antimicrobial activity against various bacterial and fungal strains.

properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)-6-(naphthalen-2-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-12-16(8-9-24-12)18-20-21-19-23(18)22-17(26-19)11-25-15-7-6-13-4-2-3-5-14(13)10-15/h2-10H,11H2,1H3

InChI Key

UKWLRYUNFABYLT-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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